Spectroscopic Characterization of 4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline: A Technical Guide
Spectroscopic Characterization of 4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. 4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline, with its unique combination of a sulfonamide, a pyrrolidine ring, and an ethoxy-substituted aniline, presents a compelling scaffold for medicinal chemistry. Its potential biological activity is intrinsically linked to its three-dimensional structure and electronic properties. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering a foundational understanding for researchers and scientists in the field.
This document is structured to provide not just the data, but the scientific rationale behind the interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data for this specific molecule is not widely published, this guide will utilize predicted spectroscopic data, a common and powerful tool in modern chemical research, to provide a robust analytical profile. The interpretations are grounded in established principles of spectroscopy and comparative analysis with structurally related compounds.[1][2][3]
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used for 4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline.
Caption: Molecular structure of 4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline with atom numbering for spectroscopic assignments.
¹H NMR Spectroscopy
Experimental Protocol (General)
A sample of 4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline would be dissolved in a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | H-2 |
| ~7.4 | dd | 1H | H-6 |
| ~6.8 | d | 1H | H-5 |
| ~4.1 | q | 2H | -OCH₂CH₃ |
| ~4.0 (broad) | s | 2H | -NH₂ |
| ~3.3 | t | 4H | Pyrrolidine H-α |
| ~1.9 | m | 4H | Pyrrolidine H-β |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum provides a wealth of information that corroborates the structure of 4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline.
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Aromatic Region (δ 6.8-7.6 ppm): The aromatic protons on the aniline ring are expected to appear in this region. The proton at the 2-position (H-2) is anticipated to be the most downfield due to the deshielding effects of the adjacent sulfonyl group. The H-6 proton will likely appear as a doublet of doublets due to coupling with both H-2 and H-5. The H-5 proton, being ortho to the electron-donating ethoxy group, is expected to be the most upfield of the aromatic signals.
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Ethoxy Group (δ 1.4 and 4.1 ppm): The ethoxy group should give rise to a characteristic triplet-quartet pattern. The methyl protons (-OCH₂CH ₃) are expected around 1.4 ppm as a triplet, coupled to the adjacent methylene protons. The methylene protons (-OCH ₂CH₃) will appear further downfield, around 4.1 ppm, as a quartet due to coupling with the methyl protons.
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Aniline Protons (δ ~4.0 ppm): The protons of the primary amine (-NH₂) are expected to appear as a broad singlet. The chemical shift of this peak can be variable and is dependent on the solvent and concentration.
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Pyrrolidine Ring (δ 1.9 and 3.3 ppm): The pyrrolidine ring protons are expected to show two distinct signals. The protons on the carbons adjacent to the nitrogen atom (α-protons) are more deshielded and are predicted to appear as a triplet around 3.3 ppm. The β-protons, being further from the nitrogen, will be more upfield and are expected to appear as a multiplet around 1.9 ppm.
¹³C NMR Spectroscopy
Experimental Protocol (General)
The ¹³C NMR spectrum would be acquired on the same NMR spectrometer as the ¹H NMR, typically using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C-4 |
| ~140 | C-1 |
| ~130 | C-3 |
| ~128 | C-2 |
| ~120 | C-6 |
| ~115 | C-5 |
| ~65 | -OC H₂CH₃ |
| ~48 | Pyrrolidine C-α |
| ~25 | Pyrrolidine C-β |
| ~15 | -OCH₂C H₃ |
Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon framework of the molecule.
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Aromatic Carbons (δ 115-150 ppm): The six aromatic carbons are expected to have distinct chemical shifts. The carbon attached to the ethoxy group (C-4) and the carbon bearing the amino group (C-1) are expected to be the most downfield due to the deshielding effect of the heteroatoms. The carbons at positions 2, 3, 5, and 6 will have chemical shifts influenced by the combination of their substituents.
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Ethoxy Carbon (δ 15 and 65 ppm): The two carbons of the ethoxy group are readily assigned. The methylene carbon (-OC H₂CH₃) is expected around 65 ppm, while the methyl carbon (-OCH₂C H₃) will be significantly more upfield, around 15 ppm.
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Pyrrolidine Carbons (δ 25 and 48 ppm): The two sets of carbons in the pyrrolidine ring are also distinguishable. The α-carbons, directly attached to the nitrogen, are more deshielded and are predicted to appear around 48 ppm. The β-carbons are expected to be more upfield, around 25 ppm.
Infrared (IR) Spectroscopy
Experimental Protocol (General)
The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp | N-H stretch (aniline) |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| 1620-1580 | Strong | C=C stretch (aromatic) |
| 1350-1300 | Strong | S=O stretch (asymmetric) |
| 1250-1200 | Strong | C-O stretch (aryl ether) |
| 1170-1140 | Strong | S=O stretch (symmetric) |
Interpretation of the IR Spectrum
The predicted IR spectrum reveals the presence of the key functional groups in 4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline.
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N-H Stretching (3450-3300 cm⁻¹): The presence of the primary aniline amine is indicated by two sharp bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
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C-H Stretching (2980-2850 cm⁻¹): The absorption bands in this region are due to the C-H stretching vibrations of the ethoxy and pyrrolidine aliphatic groups.
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C=C Stretching (1620-1580 cm⁻¹): The sharp, strong absorptions in this region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
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S=O Stretching (1350-1300 cm⁻¹ and 1170-1140 cm⁻¹): The two strong absorption bands are characteristic of the sulfonyl group (SO₂). The higher frequency band is assigned to the asymmetric stretching vibration, while the lower frequency band corresponds to the symmetric stretch.
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C-O Stretching (1250-1200 cm⁻¹): A strong absorption in this region is indicative of the C-O stretching of the aryl ether in the ethoxy group.
Mass Spectrometry (MS)
Experimental Protocol (General)
The mass spectrum would be acquired using a mass spectrometer with an electrospray ionization (ESI) source, which is a soft ionization technique suitable for this type of molecule. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 271.1 | [M+H]⁺ (Molecular Ion) |
| 243.1 | [M+H - C₂H₄]⁺ |
| 199.1 | [M+H - C₄H₈N]⁺ |
| 155.1 | [C₆H₆NO₂S]⁺ |
Interpretation of the Mass Spectrum
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak ([M+H]⁺ at m/z 271.1): The molecular weight of 4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline is 270.35 g/mol .[1][2] In ESI-MS, the molecule is expected to be protonated, giving a molecular ion peak at m/z 271.1.
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Key Fragmentation Pathways:
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Loss of ethylene (C₂H₄): A common fragmentation for ethoxy groups is the loss of an ethylene molecule, which would result in a fragment at m/z 243.1.
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Loss of the pyrrolidine ring (C₄H₈N): Cleavage of the S-N bond can lead to the loss of the pyrrolidine radical, resulting in a fragment at m/z 199.1.
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Further Fragmentation: The fragment at m/z 155.1 likely corresponds to the benzenesulfonyl portion of the molecule after further fragmentation.
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Workflow for Spectroscopic Analysis
The logical flow of spectroscopic analysis for structural elucidation is a multi-step, integrated process.
Caption: A typical workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical compound.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of 4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline. By integrating the insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a detailed and self-consistent structural picture emerges. The predicted data and their interpretations offer a valuable resource for researchers working with this compound or similar chemical scaffolds. As a Senior Application Scientist, I emphasize that while predictive tools are incredibly powerful, experimental verification remains the gold standard in chemical analysis. This guide serves as a robust framework for what to expect in such an experimental undertaking.
References
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Chemsrc. 4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information. Available at: [Link]
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PubChemLite. 4-ethoxy-3-(piperidine-1-sulfonyl)aniline. Available at: [Link]
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Chemspace. 4-ethoxy-3-[(pyrrolidin-1-yl)methyl]aniline. Available at: [Link]
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ResearchGate. Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Available at: [Link]
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PubMed. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Available at: [Link]
Sources
- 1. CAS#:793678-97-4 | 4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline | Chemsrc [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
